molecular formula C19H24N2O2 B1384951 N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide CAS No. 1020057-99-1

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Cat. No.: B1384951
CAS No.: 1020057-99-1
M. Wt: 312.4 g/mol
InChI Key: LAZKHNYEALYOBN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a synthetic organic compound with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . This benzamide derivative features a molecular structure with two aromatic rings, possesses a calculated logP of 4.91, indicating moderate lipophilicity, and has a polar surface area of 64.35 Ų . It is supplied for research purposes and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of 3- and 4-amino-N-(alkyl phenyl) benzamides, which have been investigated in scientific research for their potential biological activities . Structurally related benzamide compounds have been identified in pharmacological studies as possessing anticonvulsant properties . For instance, research on similar compounds has shown activity in models such as the maximal electroshock (MES) test, a standard assay for identifying anticonvulsant agents . The mechanism of action for this specific compound requires further investigation, but related anticonvulsant benzamides have exhibited a profile sometimes compared to phenobarbital, with activity in multiple seizure threshold tests . Furthermore, other derivatives from the broader N-phenylbenzamide family have been studied for their ability to modulate host factors like APOBEC3G, demonstrating broad-spectrum antiviral activity in research settings against viruses such as HIV-1, HCV, and EV71 . Researchers may explore the potential of this compound in neuroscience or virology research, given the activities observed in closely related chemical structures.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)9-10-23-17-6-4-5-15(12-17)19(22)21-18-8-7-16(20)11-14(18)3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKHNYEALYOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.42 g/mol
  • CAS Number : 1020057-83-3

The compound features an amine group, which is known to influence its interaction with biological targets, particularly enzymes and receptors.

This compound is hypothesized to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways. For instance, it has been noted to interact with histone deacetylases (HDACs), which play a crucial role in gene expression and cancer biology .
  • Protein Binding : Its structure allows for potential binding to various proteins, influencing their activity and stability.
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections, including Ebola and Marburg viruses, suggesting that this compound may possess antiviral properties .

Antiviral Properties

Recent studies have highlighted the antiviral potential of related benzamide derivatives. For example, compounds with similar structural motifs have demonstrated significant inhibition of viral entry in cell cultures, with effective concentrations (EC50) below 10 μM against filoviruses . This suggests that this compound could be explored as a candidate for antiviral therapy.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit HDACs. HDAC inhibitors are recognized for their role in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the isopentyloxy group has been linked to enhanced antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of EBOV and MARV entry
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialActivity against MRSA

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of benzamide derivatives, this compound was tested alongside other compounds. The results indicated that it significantly inhibited viral entry at low micromolar concentrations, making it a promising candidate for further development in antiviral therapies targeting filoviruses .

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound led to G2/M phase arrest and increased apoptosis rates. These findings align with the established role of HDAC inhibitors in cancer treatment, suggesting that this compound could be developed for therapeutic use against specific cancers .

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is primarily studied for its potential therapeutic properties. Key applications include:

  • Enzyme Inhibition : The compound is investigated as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. Its structural characteristics enable it to bind effectively to active sites, modulating enzyme activity.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cancer cell proliferation mechanisms. Its ability to interact with molecular targets relevant to tumor growth makes it a candidate for further drug development.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it suitable for conditions characterized by chronic inflammation.

Materials Science

In materials science, this compound serves as a precursor in the synthesis of advanced materials. Applications include:

  • Polymer Development : The unique chemical properties of this compound facilitate its use in developing specialty polymers with tailored functionalities.
  • Coatings and Functional Materials : Its incorporation into coatings can enhance durability and resistance to environmental factors, leading to innovative applications in industrial settings.

Organic Synthesis

The compound acts as a building block in organic synthesis, enabling the creation of more complex organic molecules. It is utilized in:

  • Synthetic Methodologies : this compound is employed in various synthetic routes, contributing to the development of new methodologies in organic chemistry.

Comparison with Similar Compounds

Structural and Computational Analysis Tools

These tools enable precise determination of bond angles, torsional strains, and intermolecular interactions, which are critical for comparing bioactivity across analogs.

Commercial and Research Relevance

lists structurally similar benzamides (e.g., N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide) available from EOS Med Chem, underscoring their relevance in drug discovery pipelines. The variations in substituents reflect a strategic exploration of pharmacophore space to optimize target selectivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the multi-step synthesis of N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide?

  • Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., pivaloyl chloride), controlling reaction stoichiometry, and using inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) and validation through 1H^1H-NMR (e.g., verifying aromatic proton integration) and HPLC (≥95% purity) are critical. Hazard analysis for intermediates, such as mutagenicity screening (Ames II testing), should precede scale-up .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify the isopentyloxy chain (δ 1.2–1.6 ppm for methyl groups) and aromatic protons (δ 6.8–7.5 ppm). FT-IR confirms the benzamide C=O stretch (~1650 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular ion validation, while fluorescence spectroscopy (if applicable) assesses electronic properties, referencing standards like anthracene for calibration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Crystallize the compound using vapor diffusion (e.g., DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures via SHELXL, focusing on anisotropic displacement parameters. Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions) .

Q. What experimental approaches assess the mutagenic potential of this compound in early-stage development?

  • Methodological Answer : Conduct Ames II testing with Salmonella typhimurium TA98 and TA100 strains, both with/without metabolic activation (S9 liver homogenate). Compare revertant colony counts to positive controls (e.g., benzyl chloride) and calculate dose-response curves. Mutagenicity indices >2 indicate significant risk .

Q. How can target-specific pharmacological profiling guide therapeutic applications?

  • Methodological Answer : Screen against kinase panels (e.g., Raf isoforms) using radiolabeled 3H^3H-ligands in competitive binding assays. Determine IC50_{50} values via nonlinear regression (GraphPad Prism). Validate cellular activity with Western blotting (e.g., phospho-ERK suppression) .

Q. What computational strategies predict the impact of substituents on bioactivity and metabolic stability?

  • Methodological Answer : Perform QSAR modeling (MOE or Schrödinger) using descriptors like logP (isopentyloxy enhances lipophilicity) and topological polar surface area (TPSA). MD simulations (AMBER) assess trifluoromethyl group interactions with CYP450 enzymes to predict oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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